molecular formula C23H27FN2O3 B4258083 2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid

2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid

Cat. No.: B4258083
M. Wt: 398.5 g/mol
InChI Key: XDNATJIEEPRFBW-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a piperidine ring, and an acetic acid moiety

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-15-3-5-17(6-4-15)14-25-22(27)18-9-11-26(12-10-18)21(23(28)29)19-7-8-20(24)16(2)13-19/h3-8,13,18,21H,9-12,14H2,1-2H3,(H,25,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNATJIEEPRFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(C3=CC(=C(C=C3)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperidine ring. Common synthetic routes include:

    Nucleophilic Aromatic Substitution: Introduction of the fluorine atom into the aromatic ring.

    Amide Bond Formation: Coupling of the piperidine ring with the aromatic ring through an amide bond.

    Acetic Acid Introduction: Addition of the acetic acid moiety to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as increased stability or reactivity. Its applications may extend to fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the piperidine ring may allow it to bind to these targets with high affinity, leading to changes in their activity or function. The acetic acid moiety may also play a role in its mechanism of action by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid is unique due to its combination of a fluorinated aromatic ring, a piperidine ring, and an acetic acid moiety. This combination of structural features allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid
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2-(4-Fluoro-3-methylphenyl)-2-[4-[(4-methylphenyl)methylcarbamoyl]piperidin-1-yl]acetic acid

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